molecular formula C10H7Br2N B12437732 5-Bromo-1-(bromomethyl)isoquinoline

5-Bromo-1-(bromomethyl)isoquinoline

Cat. No.: B12437732
M. Wt: 300.98 g/mol
InChI Key: BAXKIRYZIJMOHP-UHFFFAOYSA-N
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Description

5-Bromo-1-(bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H7Br2N. It is a derivative of isoquinoline, featuring bromine atoms at the 5 and 1 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine in the presence of a strong acid, such as hydrobromic acid, to introduce bromine atoms at the desired positions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(bromomethyl)isoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-1-(bromomethyl)isoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(bromomethyl)isoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-(bromomethyl)isoquinoline is unique due to the presence of both bromine atoms and the bromomethyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical and biological applications .

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

5-bromo-1-(bromomethyl)isoquinoline

InChI

InChI=1S/C10H7Br2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,6H2

InChI Key

BAXKIRYZIJMOHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CBr)C(=C1)Br

Origin of Product

United States

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